2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile
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Overview
Description
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile is a complex organic compound featuring a unique structure that includes a diazepane ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include dimethylformamide (DMF), sodium bicarbonate (NaHCO3), and palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-(4-dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- Imidazole-containing compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile is unique due to its combination of a diazepane ring, a thiazole ring, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound 2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, characterized by its unique functional groups that may contribute to its biological activity. The presence of a diazepane ring and thiazole moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this one often exhibit inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways. For instance, related pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription regulation. This inhibition can lead to decreased expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
Biological Activity and Target Interactions
The biological activity of this compound can be summarized through various key interactions:
- Inhibition of CDK9 : Studies have demonstrated that related compounds effectively inhibit CDK9-mediated transcription, impacting cell cycle regulation and apoptosis .
- Tyrosine Kinase Modulation : Similar structures have been reported to modulate the activity of tyrosine kinases such as ABL1, which is involved in multiple signaling pathways affecting cell growth and survival .
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation. The mechanism was linked to the downregulation of Mcl-1 and upregulation of pro-apoptotic factors.
Case Study 2: In Vivo Models
In vivo studies using murine models demonstrated that administration of the compound resulted in tumor regression in xenograft models. The compound's ability to inhibit CDK9 was confirmed through pharmacokinetic studies showing appropriate bioavailability and systemic exposure.
Data Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of CDK9 | Reduced cell proliferation | Decreased Mcl-1 expression |
Modulation of ABL1 activity | Enhanced apoptosis in response to DNA damage | Phosphorylation of apoptotic regulators |
Tumor regression in xenograft models | Significant reduction in tumor size | Induction of apoptosis via caspase activation |
Properties
Molecular Formula |
C21H24N8S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(1,4-diazepan-1-yl)anilino]-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H24N8S/c1-14-19(30-21(23-2)26-14)18-15(12-22)13-25-20(28-18)27-16-5-3-6-17(11-16)29-9-4-7-24-8-10-29/h3,5-6,11,13,24H,4,7-10H2,1-2H3,(H,23,26)(H,25,27,28) |
InChI Key |
BKOYUSKBPMSUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2C#N)NC3=CC(=CC=C3)N4CCCNCC4 |
Origin of Product |
United States |
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